molecular formula K2O6PdS2 B3344372 dipotassium;palladium(2+);disulfite CAS No. 68310-13-4

dipotassium;palladium(2+);disulfite

Cat. No.: B3344372
CAS No.: 68310-13-4
M. Wt: 344.7 g/mol
InChI Key: DQANBGFHSMNUGH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium;palladium(2+);disulfite, also known as potassium disulfitopalladate(II), is an inorganic compound with the chemical formula K₂Pd(SO₃)₂. This compound is a coordination complex where palladium is in the +2 oxidation state, coordinated by two disulfite ligands. It is typically found as a yellow powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium;palladium(2+);disulfite can be synthesized through the reaction of palladium(II) chloride with potassium disulfite in an aqueous solution. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{K}_2\text{S}_2\text{O}_5 \rightarrow \text{K}_2[\text{Pd}(\text{SO}_3)_2] + 2 \text{KCl} ]

Industrial Production Methods

Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;palladium(2+);disulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.

    Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.

    Substitution: The disulfite ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligands such as phosphines or amines can be used to replace the disulfite ligands under appropriate conditions.

Major Products Formed

Mechanism of Action

The mechanism by which dipotassium;palladium(2+);disulfite exerts its effects is primarily through its role as a catalyst. Palladium in the +2 oxidation state can facilitate various chemical transformations by providing a surface for reactions to occur. The disulfite ligands can participate in redox reactions, further enhancing the compound’s catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and intermediates through coordination to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;palladium(2+);disulfite is unique due to its combination of palladium and disulfite ligands, which confer distinct catalytic properties. Unlike palladium(II) sulfide, it is soluble in water and can participate in a wider range of chemical reactions. Compared to potassium metabisulfite, the presence of palladium allows it to act as a catalyst in various organic and inorganic reactions, making it more versatile in scientific and industrial applications .

Properties

IUPAC Name

dipotassium;palladium(2+);disulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANBGFHSMNUGH-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2O6PdS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68310-13-4
Record name Sulfurous acid, palladium(2+) potassium salt (2:1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfurous acid, palladium(2+) potassium salt (2:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palladium(2+) dipotassium disulphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.